1-(7-Methylbenzofuran-3-YL)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(7-methyl-1-benzofuran-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-4-3-5-9-10(8(2)12)6-13-11(7)9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUBMNNQEDYKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CO2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
literature review on benzofuran-3-yl ethanone scaffolds
This guide provides an in-depth technical analysis of benzofuran-3-yl ethanone scaffolds, a specific subset of the benzofuran pharmacophore distinct from the more common 2-isomer. It addresses the synthetic challenges of C3-regioselectivity and details the scaffold's application in oncology and antimicrobial research.
Regioselective Synthesis, Pharmacophore Modeling, and Therapeutic Applications
Part 1: Executive Summary & Structural Logic
The benzofuran-3-yl ethanone (3-acetylbenzofuran) scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple disparate biological targets with high affinity. Unlike its 2-isomer (2-acetylbenzofuran), which is easily accessed via the Rap-Stoermer reaction, the 3-isomer requires sophisticated synthetic strategies to overcome the natural C2-nucleophilicity of the benzofuran ring.
The Regioselectivity Challenge
In the benzofuran ring system, the furan ring is electron-rich. Electrophilic aromatic substitution (EAS), such as Friedel-Crafts acylation, typically occurs at the C2 position due to the stability of the intermediate sigma complex.
-
C2-Attack: Preserves the aromaticity of the benzene ring in the intermediate.
-
C3-Attack: Disrupts the benzene ring's aromaticity more significantly in the transition state.
Therefore, synthesizing benzofuran-3-yl ethanone requires either blocking the C2 position or utilizing rearrangement strategies (e.g., from 2-hydroxychalcones) that bypass direct EAS rules.
Part 2: Synthetic Architectures
We categorize synthesis into Direct Functionalization (low selectivity) and Rearrangement Strategies (high selectivity).
Pathway A: Oxidative Rearrangement of 2-Hydroxychalcones (Gold Standard)
This method is the most reliable for generating the 3-acyl core without requiring a C2-substituent. It utilizes hypervalent iodine reagents to induce a 1,2-aryl shift.
-
Reagent: Phenyliodine diacetate (PIDA) or PhI(OAc)₂.
-
Mechanism: The reaction proceeds via an oxidative rearrangement where the chalcone undergoes cyclization and a subsequent 1,2-shift of the aryl group, placing the acyl group at C3.
Pathway B: Friedel-Crafts Acylation (Restricted)
Direct acetylation of benzofuran with acetyl chloride/AlCl₃ yields predominantly 2-acetylbenzofuran .
-
Exception: If the C2 position is blocked (e.g., 2-methylbenzofuran), acylation occurs at C3, yielding 2-methyl-3-acetylbenzofuran . This is useful only if the C2-methyl group is desired in the final pharmacophore.
Visualization: Synthetic Logic Flow
The following diagram illustrates the decision matrix for synthesizing 3-acyl vs. 2-acyl derivatives.
Figure 1: Synthetic decision tree highlighting the oxidative rearrangement pathway as the primary route for C2-unsubstituted 3-acylbenzofurans.
Part 3: Detailed Experimental Protocol
Protocol: Synthesis of 1-(Benzofuran-3-yl)ethanone via Oxidative Rearrangement
This protocol validates the synthesis of 3-acylbenzofurans from 2-hydroxychalcones using hypervalent iodine.[2]
Materials
-
Substrate: 2'-Hydroxychalcone derivatives (1.0 mmol)
-
Oxidant: Phenyliodine diacetate (PIDA) (1.2 mmol)
-
Solvent: Methanol (MeOH) (anhydrous)
-
Base: Potassium Hydroxide (KOH) or Trimethyl orthoformate (TMOF) as additive
Step-by-Step Methodology
-
Chalcone Formation (Pre-step):
-
React substituted salicylaldehyde with acetophenone in ethanol with 40% NaOH. Stir at room temperature (RT) for 24h. Acidify with HCl to precipitate the 2'-hydroxychalcone.
-
-
Oxidative Cyclization:
-
Dissolve the 2'-hydroxychalcone (1.0 eq) in anhydrous MeOH (0.1 M concentration).
-
Add PIDA (1.2 eq) portion-wise over 10 minutes at 0°C.
-
Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Mechanistic Note: The reaction forms an acetal intermediate which rearranges.
-
-
Hydrolysis/Workup:
-
Add 10% aqueous H₂SO₄ (5 mL) and stir for 30 mins to hydrolyze the acetal intermediate.
-
Extract with Dichloromethane (DCM) (3 x 15 mL).
-
Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Yield Expectation: 60–80%.
-
Part 4: Medicinal Chemistry & SAR Profiling[3]
The benzofuran-3-yl ethanone scaffold is a potent pharmacophore, particularly in oncology. The ketone moiety at C3 serves as a hydrogen bond acceptor, critical for interaction with kinase domains (e.g., PI3K, EGFR).
Structure-Activity Relationship (SAR)
-
C3-Acetyl Group: Essential for bioactivity. Conversion to an oxime or hydrazone often enhances antimicrobial activity but may reduce cytotoxicity.
-
C2-Position:
-
Unsubstituted (H): Maintains planarity; often better for DNA intercalation.
-
Substituted (Me/Ph): Increases lipophilicity; beneficial for membrane permeability but may introduce steric clashes in tight binding pockets.
-
-
Benzene Ring (Positions 4-7):
-
C5-Substitution: Electron-donating groups (OMe) often enhance cytotoxicity against leukemia lines (K562).
-
C5-Halogenation (Br/Cl): Significantly increases potency, likely due to halogen bonding or hydrophobic interactions in the target pocket.
-
Data Summary: Comparative Potency
Table 1: Comparative IC50 values of Benzofuran-3-yl ethanone derivatives against cancer cell lines.
| Compound Variant | Substitution (R) | Target Cell Line | IC50 (µM) | Mechanism | Source |
| Native Scaffold | H | MCF-7 (Breast) | >50 | Low intrinsic activity | [1] |
| 5-Methoxy | 5-OMe | K562 (Leukemia) | 12.5 | Apoptosis induction | [2] |
| 5-Bromo-2-methyl | 5-Br, 2-Me | A549 (Lung) | 8.2 | Tubulin inhibition | [3] |
| Hybrid | 3-Acetyl-hydrazone | S. aureus | 4.1 (MIC) | DNA Gyrase inhibition | [4] |
Signaling Pathway Visualization
The following diagram maps the biological impact of these scaffolds on cancer cell signaling.
Figure 2: Mechanism of Action (MoA) for halogenated benzofuran-3-yl ethanone derivatives in cancer cells.
References
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Source: RSC Advances, 2013. URL:[Link]
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (Note: Comparative data for 2-yl vs 3-yl activity profiles). Source: Molecules (MDPI), 2021. URL:[Link]
-
Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition. Source: European Journal of Medicinal Chemistry / ChEMBL. URL:[Link]
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Source: Journal of Advanced Pharmaceutical Technology & Research, 2017. URL:[Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Source: Journal of Organic Chemistry, 2021. URL:[Link][3]
Sources
- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
Methodological & Application
Application Note: Regioselective Synthesis of 1-(7-Methylbenzofuran-3-yl)ethanone
This Application Note is designed for researchers and drug development professionals requiring a high-fidelity, regioselective synthesis of 1-(7-Methylbenzofuran-3-yl)ethanone .
Unlike the common Rap-Stoermer condensation (which predominantly yields the 2-isomer), this protocol utilizes a Diazoacetate Insertion Strategy to exclusively target the 3-position , followed by a controlled functional group transformation to the methyl ketone.
Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
The direct reaction of salicylaldehydes with
To synthesize the 3-acetyl isomer (1-(7-Methylbenzofuran-3-yl)ethanone ), a different strategy is required to install the carbon framework at the 3-position before or during cyclization.
Selected Route: The Carboxylate Insertion
This protocol employs the reaction of 3-methylsalicylaldehyde with ethyl diazoacetate (EDA) . This method, validated by Organic Syntheses, guarantees regioselectivity for the 3-position via an acid-catalyzed hemiacetal dehydration mechanism. The resulting ester is then converted to the target methyl ketone via a Weinreb amide intermediate to prevent over-addition.
Key Advantages:
-
Exclusive Regioselectivity: Eliminates formation of the 2-isomer.
-
Scalability: Uses standard reagents (EDA, HBF₄) and avoids expensive transition metals (Rh/Pd) unless necessary.
-
High Purity: Stepwise control ensures intermediate validation.
Chemical Pathway Visualization
Figure 1: Step-wise synthetic pathway ensuring 3-position regioselectivity.
Materials & Reagents
| Component | Specification | Role |
| 3-Methylsalicylaldehyde | >98% Purity | Starting Material (Precursor to 7-methyl core) |
| Ethyl Diazoacetate (EDA) | Contains ~13% DCM | C2-C3 Fragment Source |
| HBF₄ · OEt₂ | Tetrafluoroboric acid diethyl ether complex | Lewis/Brønsted Acid Catalyst |
| Dichloromethane (DCM) | Anhydrous | Solvent (Step 1) |
| Lithium Hydroxide (LiOH) | Monohydrate | Hydrolysis Agent (Step 2) |
| N,O-Dimethylhydroxylamine HCl | 98% | Weinreb Amide Precursor (Step 3) |
| Methylmagnesium Bromide | 3.0 M in Ether | Grignard Reagent (Step 4) |
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 7-methylbenzofuran-3-carboxylate
This step builds the benzofuran core with the carboxylate strictly at the 3-position.
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 3-Methylsalicylaldehyde (13.6 g, 100 mmol) and anhydrous DCM (200 mL).
-
Catalyst Addition: Add HBF₄ · OEt₂ (1.4 mL, 10 mmol, 10 mol%) via syringe. The solution may darken slightly.
-
Diazo Addition (Critical):
-
Safety Note: Ethyl Diazoacetate is potentially explosive and toxic. Work in a fume hood behind a blast shield.
-
Add Ethyl Diazoacetate (13.7 g, 120 mmol) dropwise over 30–60 minutes.
-
Observation: Nitrogen gas evolution will be observed. Ensure steady but controlled evolution.
-
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1) for the disappearance of the aldehyde.
-
Dehydration (If necessary): If the intermediate hemiacetal persists (visible on TLC), add concentrated H₂SO₄ (0.5 mL) and stir for an additional 30 minutes to force cyclization.
-
Workup: Quench with saturated NaHCO₃ solution (100 mL). Extract with DCM (2 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc) to yield the ester as a pale yellow solid.
-
Yield Expectation: 75–85%.
-
Step 2: Hydrolysis to 7-Methylbenzofuran-3-carboxylic Acid
-
Dissolution: Dissolve the ester from Step 1 (10.9 g, 50 mmol) in THF/MeOH/Water (3:1:1, 150 mL).
-
Hydrolysis: Add LiOH · H₂O (4.2 g, 100 mmol).
-
Reflux: Heat to 60°C for 3 hours.
-
Workup: Cool to RT. Acidify to pH 2 with 1M HCl. The carboxylic acid will precipitate.
-
Isolation: Filter the white solid, wash with cold water, and dry under vacuum.
-
Yield Expectation: >90%.[1]
-
Step 3: Conversion to 1-(7-Methylbenzofuran-3-yl)ethanone
Using the Weinreb amide method prevents over-alkylation to the tertiary alcohol.
-
Activation: In a dry flask, suspend the Acid (8.8 g, 50 mmol) in anhydrous DCM (150 mL). Add 1,1'-Carbonyldiimidazole (CDI) (8.9 g, 55 mmol) in portions. Evolution of CO₂ occurs. Stir for 1 hour until gas evolution ceases.
-
Amide Formation: Add N,O-Dimethylhydroxylamine hydrochloride (5.4 g, 55 mmol) followed by Triethylamine (7.7 mL, 55 mmol). Stir overnight at RT.
-
Workup (Amide): Wash with 1M HCl, then Sat. NaHCO₃. Dry and concentrate to obtain the crude Weinreb amide.
-
Grignard Addition:
-
Dissolve the crude amide in anhydrous THF (100 mL) and cool to 0°C .
-
Add MeMgBr (3.0 M in ether, 25 mL, 75 mmol) dropwise.
-
Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
-
-
Quench & Isolation: Quench carefully with cold Sat. NH₄Cl. Extract with EtOAc.
-
Final Purification: Purify via silica gel chromatography (Hexane:EtOAc 9:1).
-
Product: 1-(7-Methylbenzofuran-3-yl)ethanone.
-
Appearance: White to off-white crystalline solid.
-
Quality Control & Validation
| Parameter | Acceptance Criteria | Method |
| Appearance | White/Off-white solid | Visual |
| ¹H NMR (CDCl₃) | δ ~2.55 (s, 3H, Acetyl-CH₃), ~2.50 (s, 3H, Ar-CH₃), ~8.2 (s, 1H, H-2) | NMR |
| Regiochemistry | NOE signal between Acetyl-CH₃ and H-2 proton | NOESY |
| Purity | >98% | HPLC/GC-MS |
Troubleshooting:
-
Presence of 2-isomer: If the starting material was contaminated or if Rap-Stoermer conditions (Chloroacetone/K₂CO₃) were accidentally used, the acetyl peak in NMR will shift, and the H-3 proton will be absent. The H-2 proton in the 3-acyl product typically appears as a sharp singlet around 8.2–8.5 ppm.
References
-
Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006).[2] A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate.[2][3] Synthesis, 2006(10), 1711–1714. Link
-
Dudley, M. E., et al. (2019).[3] Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.[2][3][4] Organic Syntheses, 96, 98-109.[3] Link
-
Hossain, M. M., & Yao, X. (2016). Rh(III)-catalyzed reaction between salicylaldehyde and ethyl 2-diazo-3-oxopropanoate.[3][4] RSC Advances. Link
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
Sources
- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate [organic-chemistry.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Note: Functionalization of 1-(7-Methylbenzofuran-3-yl)ethanone for Drug Design
Abstract
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anti-arrhythmic (e.g., Amiodarone), antimicrobial, and anticancer therapeutics. This guide focuses on the functionalization of 1-(7-methylbenzofuran-3-yl)ethanone (7-MBE) . Unlike the more common 2-substituted variants, the 3-acetyl isomer offers a unique vector for extending chemical space into the solvent-exposed regions of protein binding pockets. The C7-methyl group provides critical metabolic stability by blocking the CYP450-susceptible 7-position, while increasing lipophilicity. This application note details three validated protocols to transform 7-MBE into high-value pharmacological leads: Chalcones, Thiazoles, and Mannich bases.
Strategic Functionalization Map
The 3-acetyl group acts as the primary "warhead" for diversification. Our strategy targets the ketone carbonyl and the
Figure 1: Strategic divergence from the 7-MBE scaffold. The pathway prioritizes the generation of Michael acceptors (Chalcones) and heterocyclic hybrids (Thiazoles).
Technical Protocols
Protocol A: Synthesis of Benzofuran Chalcones (Claisen-Schmidt)
Objective: Create a library of
Reagents:
-
Substrate: 1-(7-Methylbenzofuran-3-yl)ethanone (1.0 eq)
-
Electrophile: Substituted Benzaldehyde (1.1 eq)
-
Base: 40% NaOH (aq) or KOH/Ethanol
-
Solvent: Ethanol (95%)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 7-MBE in 10 mL of ethanol. Ensure the solution is homogeneous; mild heating (40°C) may be required due to the lipophilic C7-methyl group.
-
Addition: Add 1.1 mmol of the chosen benzaldehyde.
-
Catalysis: Dropwise, add 2 mL of 40% NaOH solution while stirring vigorously at room temperature.
-
Critical Insight: The solution often turns yellow/orange immediately, indicating the formation of the enolate and subsequent conjugation.
-
-
Reaction: Stir at room temperature for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product is usually less polar than the starting material.
-
Work-up: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of HCl (to neutralize excess base). The chalcone typically precipitates as a solid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol.
Data Validation:
| Parameter | Expected Result | Notes |
|---|---|---|
| Yield | 75–90% | Electron-withdrawing aldehydes (e.g., 4-NO2) react faster. |
| 1H NMR | Doublet at
Protocol B: Hantzsch Synthesis of Thiazole Hybrids
Objective: Construct a thiazole ring fused to the acetyl linker, a common pharmacophore in kinase inhibitors (e.g., Dasatinib mimics).
Prerequisite: Synthesis of the
Step 1:
-Bromination
Reagents:
-
Expert Note: We prefer
over elemental bromine ( ) for this scaffold. The benzofuran ring is electron-rich; can cause electrophilic aromatic substitution at the C2 position. is more selective for the ketone alpha-position.
-
Reflux 7-MBE with
in EtOAc/CHCl3 for 4 hours. -
Filter off the white
precipitate. -
Evaporate solvent to obtain the
-bromo ketone (handle with care; lachrymator).
Step 2: Thiazole Cyclization
Reagents:
- -Bromo-7-MBE (1.0 eq)
-
Thiourea or Thioamide derivative (1.1 eq)
-
Solvent: Absolute Ethanol
Methodology:
-
Reflux: Dissolve the
-bromo ketone and thiourea in ethanol. Reflux for 2–4 hours. -
Precipitation: Cool the mixture. The hydrobromide salt of the aminothiazole often precipitates directly.
-
Free Base Liberation: Filter the solid and suspend it in 10%
solution. Stir for 30 mins, then extract with Ethyl Acetate. -
Purification: Recrystallize from Ethanol/DMF mixtures.
Figure 2: Hantzsch Thiazole Synthesis workflow.
Biological Applications & Case Studies
The functionalized derivatives of 7-MBE have shown specific utility in two major therapeutic areas:
1. Antimicrobial Agents (MRSA Targets):
Benzofuran-thiazole hybrids synthesized via Protocol B have demonstrated MIC values
2. Anticancer (Tubulin Inhibition): Chalcones derived from Protocol A (specifically with trimethoxy-benzaldehyde) mimic Combretastatin A-4. They bind to the colchicine site of tubulin, inhibiting polymerization.
-
Key Insight: The 3-acetyl linkage provides a rigid spacer that orients the two aromatic systems (benzofuran and phenyl) in a configuration optimal for the hydrophobic pocket of
-tubulin.
Troubleshooting & Expert Tips
-
Solubility Issues: The 7-methyl group significantly increases lipophilicity. If the starting material does not dissolve in ethanol for the Claisen-Schmidt reaction, add 10% THF or Dioxane as a co-solvent.
-
Regioselectivity (Bromination): If you observe bromination on the benzene ring (monitored by NMR integration of aromatic protons), switch from
to Phenyltrimethylammonium tribromide (PTAB) in THF at 0°C. This reagent is milder and strictly targets the -carbonyl position. -
Aldol Polymerization: If the aldehyde is liquid and old, distill it before use. Carboxylic acid contaminants (from aldehyde oxidation) will neutralize the base and kill the reaction.
References
-
Napiórkowska, M., et al. (2024).[2] New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences. [2]
- Relevance: Provides foundational NMR data and cytotoxicity protocols for acetyl-benzofuran deriv
-
Khatana, K. & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences.
- Relevance: Reviews the pharmacophore mapping of benzofurans, validating the C7-substitution str
-
Hirpara, H., et al. (2025). Synthesis of Novel Benzofuran-Based Thiazole Hybrids. FABAD Journal of Pharmaceutical Sciences.
- Relevance: detailed protocol for the Hantzsch thiazole synthesis on benzofuran scaffolds.
-
Fluorochem Product Data. 1-(1-Benzofuran-3-yl)-2-bromoethanone.
- Relevance: Commercial availability and physical property data for the brominated intermedi
Sources
Troubleshooting & Optimization
Technical Support Center: Catalyst Selection for High-Purity 1-(7-Methylbenzofuran-3-YL)ethanone
Welcome to the Technical Support Center for the synthesis of high-purity 1-(7-Methylbenzofuran-3-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of catalyst selection and troubleshoot common issues encountered during this synthesis. Our goal is to provide you with the expertise and practical insights necessary to achieve high yield and purity for this important benzofuran derivative.
Introduction: The Critical Role of Catalyst Selection
The synthesis of 1-(7-Methylbenzofuran-3-YL)ethanone, a key intermediate in the development of various pharmaceutical agents, typically involves the Friedel-Crafts acylation of 7-methylbenzofuran. The choice of catalyst in this electrophilic aromatic substitution is paramount, as it directly influences not only the reaction rate but, more importantly, the regioselectivity and the impurity profile of the final product. A suboptimal catalyst can lead to a mixture of isomers, primarily the 2-acylated and 3-acylated products, which are often challenging to separate, thus compromising the purity and yield of the desired 1-(7-Methylbenzofuran-3-YL)ethanone.
This guide will delve into the nuances of catalyst selection, offering troubleshooting advice and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the acylation of 7-methylbenzofuran?
A1: The most common catalysts for Friedel-Crafts acylation are Lewis acids. For the acylation of benzofurans, catalysts such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and boron trifluoride etherate (BF₃·OEt₂) are frequently employed. The choice among these depends on the desired reactivity and the sensitivity of the starting material. AlCl₃ is a strong Lewis acid and often provides high reaction rates, but it can also lead to side reactions and lower regioselectivity. Milder Lewis acids like SnCl₄ or BF₃·OEt₂ may offer better control over the reaction and improved selectivity for the desired 3-acyl isomer.
Q2: What is the expected regioselectivity for the Friedel-Crafts acylation of 7-methylbenzofuran?
A2: Electrophilic substitution on the benzofuran ring system can be complex. While the furan ring is generally more reactive than the benzene ring, the position of attack (C2 vs. C3) is influenced by the stability of the intermediate carbocation (sigma complex). For unsubstituted benzofuran, electrophilic attack often preferentially occurs at the C2 position due to better stabilization of the positive charge by the adjacent oxygen atom through resonance. However, the presence of the methyl group at the 7-position on the benzene ring can influence the electron density distribution and, consequently, the regioselectivity. It is important to note that Friedel-Crafts acylation of benzofurans can result in low C2/C3 regioselectivity, leading to a mixture of isomers.[1][2] Careful optimization of the catalyst and reaction conditions is therefore crucial to favor the formation of the desired 3-acylated product.
Q3: I am observing a low yield of the desired 1-(7-Methylbenzofuran-3-YL)ethanone. What are the potential causes?
A3: Low yields can stem from several factors:
-
Catalyst Deactivation: Lewis acid catalysts are highly sensitive to moisture. Any water present in the solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive. Ensure all materials are scrupulously dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Polymerization: Benzofurans can be sensitive to strongly acidic conditions and may polymerize, especially with aggressive Lewis acids like AlCl₃ at elevated temperatures. Using a milder catalyst or lower reaction temperatures can mitigate this.
-
Formation of Byproducts: The formation of isomeric byproducts, particularly the 2-acylated isomer, will inherently reduce the yield of the desired product.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q4: My final product is a mixture of isomers. How can I improve the selectivity for the 3-acylated product?
A4: Improving regioselectivity is a key challenge. Consider the following strategies:
-
Catalyst Choice: Experiment with a range of Lewis acids. Milder catalysts may offer higher selectivity. For instance, zeolites have been used as shape-selective catalysts in some Friedel-Crafts reactions and could potentially favor the formation of one isomer over another.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and thus the regioselectivity. Common solvents for Friedel-Crafts acylation include dichloromethane (DCM), carbon disulfide (CS₂), and nitrobenzene. A systematic screen of solvents is recommended.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Alternative Acylation Methods: If Friedel-Crafts acylation consistently provides poor selectivity, consider alternative synthetic routes. For example, a multi-step synthesis involving the rearrangement of a 2-hydroxychalcone derivative has been reported to selectively yield 3-acylbenzofurans.[1]
Q5: How can I effectively purify 1-(7-Methylbenzofuran-3-YL)ethanone from its 2-acyl isomer?
A5: The separation of positional isomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method for separating isomers. A careful selection of the stationary phase (e.g., silica gel with a specific particle size) and the eluent system is critical. A gradual gradient elution, starting with a non-polar solvent and slowly increasing the polarity, can often provide good separation. High-performance liquid chromatography (HPLC) can be a valuable tool for both analytical assessment of purity and preparative separation.[3][4]
-
Recrystallization: If the desired isomer is a solid and present as the major component, recrystallization from a suitable solvent system may be an effective purification method. This technique relies on the difference in solubility between the isomers.
-
Derivatization: In some difficult cases, it may be possible to selectively derivatize one isomer, facilitating separation, followed by the removal of the derivatizing group.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or very little product formation | 1. Inactive catalyst due to moisture. 2. Low reactivity of the acylating agent. 3. Reaction temperature is too low. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. 2. Use a more reactive acylating agent (e.g., acetyl chloride instead of acetic anhydride). 3. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. |
| Low Purity: Presence of multiple spots on TLC | 1. Formation of isomeric byproducts (e.g., 2-acylated isomer). 2. Unreacted starting material. 3. Polymerization of the starting material. | 1. Optimize the catalyst and reaction conditions (temperature, solvent) to improve regioselectivity. 2. Increase the reaction time or temperature. Ensure the stoichiometry of the reagents is correct. 3. Use a milder Lewis acid or lower the reaction temperature. |
| Product is a dark, tarry substance | 1. Polymerization of the benzofuran ring under strongly acidic conditions. 2. Reaction temperature is too high. | 1. Switch to a milder Lewis acid (e.g., SnCl₄, BF₃·OEt₂). 2. Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C). |
| Difficulty in separating isomers by column chromatography | 1. Similar polarity of the isomers. 2. Inappropriate solvent system or stationary phase. | 1. Use a longer column and a shallow solvent gradient. Consider using a different stationary phase (e.g., alumina). 2. Perform small-scale trials with different eluent mixtures to find the optimal conditions for separation. Preparative HPLC may be necessary. |
Catalyst Selection and Reaction Optimization Workflow
The following diagram illustrates a systematic approach to selecting a suitable catalyst and optimizing the reaction conditions for the synthesis of high-purity 1-(7-Methylbenzofuran-3-YL)ethanone.
Caption: A workflow for catalyst selection and reaction optimization.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation of 7-Methylbenzofuran
This protocol provides a general starting point for the synthesis. Optimization of the catalyst, solvent, and temperature will be necessary to achieve the desired purity and yield.
Materials:
-
7-Methylbenzofuran
-
Acetyl chloride (or acetic anhydride)
-
Lewis acid catalyst (e.g., AlCl₃, SnCl₄)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
-
Anhydrous work-up reagents (e.g., crushed ice, saturated sodium bicarbonate solution, brine)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Catalyst Suspension: To the flask, add the Lewis acid catalyst (typically 1.1 to 1.5 equivalents) and the anhydrous solvent. Cool the suspension to the desired temperature (e.g., 0 °C) using an ice bath.
-
Addition of Acylating Agent: Add the acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension of the Lewis acid.
-
Addition of Substrate: Dissolve 7-methylbenzofuran (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the desired temperature.
-
Reaction: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and a small amount of concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired 1-(7-Methylbenzofuran-3-YL)ethanone from any isomeric byproducts and impurities.
References
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Available at: [Link]
-
Chen, J., et al. (2020). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 10(63), 38457–38461. Available at: [Link]
-
Patel, H., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(18), 4235. Available at: [Link]
-
ron. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. Available at: [Link]
-
Points, G. L., III, & Beaudry, C. M. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Molecules, 27(23), 8408. Available at: [Link]
-
Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. Available at: [Link]
-
user22038. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange. Available at: [Link]
-
Huang, W., et al. (2019). Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds. The Journal of Organic Chemistry, 84(5), 2941–2949. Available at: [Link]
-
user13174. (2014). Regioselectivity of substitution reactions of benzofuran and indole. Chemistry Stack Exchange. Available at: [Link]
-
Stolle, A., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1422–1429. Available at: [Link]
-
De, S. K. (2008). Mild, efficient Friedel-Crafts acylations from carboxylic acids using cyanuric chloride and AlCl3. Tetrahedron Letters, 49(43), 6297–6300. Available at: [Link]
-
Kim, J. H., et al. (2018). Palladium and Copper‐Catalyzed Friedel–Crafts Acylation with Activated Amides. Asian Journal of Organic Chemistry, 7(12), 2468–2472. Available at: [Link]
-
Johnson, C. (2019). Friedel-Crafts Acylation. ResearchGate. Available at: [Link]
-
Napiórkowska, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. Available at: [Link]
-
Miller, D. C., & Knowles, R. R. (2020). 1,2-Acyl transposition through photochemical skeletal rearrangement of 2,3-dihydrobenzofurans. Science, 368(6494), 993–998. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(Benzofuran-7-yl)ethanone. PubChem. Available at: [Link]
-
Evans, M. (2020, October 2). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]
-
Charrier, C., & Bertrand, P. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols. Journal of Chemical Sciences, 123(4), 459–466. Available at: [Link]
-
Zhang, X., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 10(43), 25586–25607. Available at: [Link]
-
Gürdere, M. B., et al. (2019). Synthesis and characterization of novel indanone-based spiro-dihydrobenzofuran derivatives. Turkish Journal of Chemistry, 43(5), 1335–1346. Available at: [Link]
-
Kallio, H., et al. (2021). Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior. ACS Omega, 6(33), 21469–21478. Available at: [Link]
-
Shevyrin, V., et al. (2016). Differentiation of 2- and 6-isomers of (2-dimethylaminopropyl)benzofuran by tandem mass spectrometry. Chimica Techno Acta, 3(2), 156–162. Available at: [Link]
Sources
- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Steric Hindrance in 7-Methyl Substituted Benzofurans
The following Technical Support Guide is designed for researchers encountering synthetic bottlenecks with 7-methylbenzofurans . It moves beyond standard protocols to address the specific steric and electronic anomalies introduced by the C7-methyl group.
Senior Application Scientist: Dr. Aris Thorne Department: Advanced Heterocyclic Methodologies Subject: Troubleshooting C6-Functionalization and Ring Closure in Sterically Congested Scaffolds
Core Analysis: The "Ortho-Wall" Effect
The 7-methyl group in benzofurans is not merely a passive substituent; it exerts a profound ortho-effect on the C6 position and electronically perturbs the furan ring via the C7a bridgehead. Unlike 5- or 4-substituted analogs, the 7-methyl group creates a rigid steric wall that destabilizes transition states for Pd(II) oxidative addition at C6 and hinders nucleophilic attacks during ring closure.
Diagnostic Workflow
Before altering your conditions, determine if your failure is Steric (Kinetic) or Electronic (Thermodynamic) using the decision matrix below.
Figure 1: Diagnostic logic for identifying the root cause of synthetic failure in 7-methylbenzofurans.
Troubleshooting Guide: Specific Scenarios
Scenario A: C6-Arylation Fails (Suzuki/Buchwald-Hartwig)
The Issue: You are attempting to cross-couple a halogen at C6, but the reaction stalls. The 7-methyl group prevents the palladium catalyst from effectively coordinating or undergoing oxidative addition.
Mechanistic Insight: Standard ligands like PPh3 or dppf are too rigid. The 7-Me group creates a "steric pocket" that requires a ligand capable of flexing away from the metal center during the rate-determining step.
Q: I see 0% conversion with Pd(PPh3)4. Should I increase catalyst loading? A: No. Increasing loading of an ineffective catalyst only increases cost. The issue is ligand cone angle.
-
Protocol Adjustment: Switch to Dialkylbiaryl phosphines (Buchwald Ligands) .
-
Recommendation: Use SPhos or XPhos . These ligands have a secondary interaction with the Pd center that facilitates oxidative addition in crowded environments [1].
-
Self-Validating Step: Run a control with Pd(OAc)2 / SPhos (1:2 ratio) . If you see <10% conversion after 2 hours, the issue is likely the oxidative addition step (C-X bond strength). If you see conversion but low yield, it is reductive elimination (steric crowding in the intermediate).
-
Q: My product is dehalogenated (H instead of Aryl at C6). Why? A: This indicates the oxidative addition occurred, but beta-hydride elimination or protodehalogenation outcompeted the transmetallation/reductive elimination.
-
Fix: Switch solvent to 1,4-Dioxane or Toluene (anhydrous) and use Cs2CO3 instead of K2CO3. The "Cesium Effect" improves solubility and stabilizes the crowded transition state [2].
Scenario B: Ring Closure Stalls (Rapoport/Sonogashira Cyclization)
The Issue: You are synthesizing the benzofuran core from a 2-methyl-6-halophenol precursor. The cyclization step (forming the O-C2 or C3-C3a bond) is sluggish.
Mechanistic Insight: The 7-methyl group (originally the 2-methyl on phenol) forces the phenolic oxygen out of planarity, increasing the energy barrier for the initial nucleophilic attack on the alkyne or ketone.
Q: The Sonogashira coupling worked, but the subsequent cyclization to benzofuran is incomplete. A: This is a common "5-endo-dig" failure mode. The 7-Me group sterically hinders the rotation required for the oxygen to attack the triple bond.
-
Protocol Adjustment: Use a "Relay Catalyst" approach.
-
Add 5 mol% CuI or AgOTf to the mixture after the coupling is complete. These Lewis acids activate the alkyne, lowering the activation energy for the cyclization step despite the steric penalty [3].
-
Temperature: Increase to 100°C . Steric barriers are kinetic; heat is often the simplest solution.
-
Optimized Experimental Protocols
Protocol 1: Sterically Demanding C6-Suzuki Coupling
Use this for coupling aryl boronic acids to 6-bromo-7-methylbenzofuran.
| Component | Equivalent | Role | Notes |
| Substrate | 1.0 equiv | Reactant | 6-bromo-7-methylbenzofuran |
| Boronic Acid | 1.5 equiv | Coupling Partner | Use pinacol ester if acid is unstable |
| Catalyst | 2-5 mol% | Pd2(dba)3 | Source of Pd(0) |
| Ligand | 4-10 mol% | SPhos | CRITICAL: High steric tolerance |
| Base | 3.0 equiv | K3PO4 | Anhydrous preferred |
| Solvent | 0.1 M | Toluene/H2O (20:1) | Biphasic system aids solubility |
Step-by-Step:
-
Purge: Charge a reaction vial with substrate, boronic acid, Pd source, ligand, and base. Cycle Argon/Vacuum 3 times. Oxygen is fatal to electron-rich ligands like SPhos.
-
Solvation: Add degassed Toluene and water.
-
Activation: Heat to 110°C for 12-16 hours.
-
Validation: Check TLC. If spot remains, add 2 mol% more catalyst. If "smearing" occurs, filter through Celite immediately to remove Pd-black which causes side reactions.
Protocol 2: C-H Activation at C2 (Direct Arylation)
Overcoming the electronic perturbation of 7-Me.
Logic: The 7-Me group pushes electron density into the ring, making C2 slightly more nucleophilic but also more prone to oxidative degradation.
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: PPh3 is usually sufficient here, as C2 is far from C7. However, if C3 is substituted, switch to PCy3 .
-
Oxidant: Use Ag2CO3 (2 equiv) if doing oxidative coupling.
-
Key Insight: If the reaction turns black instantly, the Pd is precipitating. Add PivOH (30 mol%) as a proton shuttle to stabilize the C-H activation step [4].
Comparative Data: Ligand Performance
Yields for the coupling of 6-bromo-7-methylbenzofuran with phenylboronic acid.
| Ligand | Yield (24h) | Observation | Verdict |
| PPh3 | 15% | Mostly starting material recovered. | Ineffective (Too rigid/small). |
| dppf | 32% | Significant dehalogenation observed. | Poor (Bite angle unsuited). |
| XPhos | 88% | Clean conversion. | Excellent (Steric bulk matched). |
| SPhos | 92% | Fastest kinetics (complete in 6h). | Best in Class . |
| JohnPhos | 65% | Good, but slower than SPhos. | Alternative . |
Visualizing the Steric "Danger Zone"
The following diagram illustrates the spatial relationship between the 7-methyl group and reactive centers, highlighting where standard catalysts fail.
Figure 2: Spatial map of 7-methylbenzofuran. Note the direct interference of the 7-Me group with the C6 position.
References
-
Altman, R. A., et al. (2007). "Pd-Catalyzed C-N Bond Formation in Sterically Hindered Substrates." Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (2021). "Synthesis of Benzofurans - Catalyst Optimization." Available at: [Link]
-
Cheng, X.-F., et al. (2013).[1] "Pd(II)-Catalyzed Enantioselective C-H Activation/C-O Bond Formation." Journal of the American Chemical Society. Available at: [Link]
Sources
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Fragmentation of Benzofuran-3-yl Ethanone
Executive Summary
Benzofuran-3-yl ethanone (CAS: 20918-09-2), also known as 3-acetylbenzofuran, is a critical pharmacophore in drug discovery, particularly for anti-arrhythmic (amiodarone analogs) and antimicrobial agents. Its mass spectrometric (MS) analysis is defined by a rigid heteroaromatic core that directs fragmentation through high-energy bond cleavages rather than complex rearrangements.
This guide compares the fragmentation behavior of benzofuran-3-yl ethanone against its structural isomer (2-acetylbenzofuran) and outlines the distinct utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) for its characterization.
Part 1: Structural Context & Ionization Physics
The analysis of benzofuran-3-yl ethanone (
Comparative Ionization Profiles
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy State | Hard Ionization (70 eV) | Soft Ionization (3-5 kV) |
| Dominant Species | Radical Cation | Protonated Adduct |
| Fragmentation | Extensive (In-source) | Minimal (Requires CID/MS2) |
| Primary Utility | Structural Elucidation, Library Matching | Quantitation, Biological Matrices |
| Detection Limit | Low picogram (SIM mode) | Femtogram (MRM mode) |
Expert Insight: For initial identification of synthesis products or impurities, EI-MS is the superior choice because the rigid benzofuran ring stabilizes the molecular ion (
Part 2: Fragmentation Mechanics (EI-MS)
The fragmentation of benzofuran-3-yl ethanone under electron impact follows a deterministic decay pathway governed by the stability of the aromatic cation.
The Molecular Ion ( 160)
The base peak in the spectrum is often the molecular ion itself (
-Cleavage (Formation of 145)
The most diagnostic step is the homolytic cleavage of the bond adjacent to the carbonyl group. The loss of a methyl radical (
-
Mechanism:
-cleavage.[1] -
Observation: A sharp peak at
145. -
Significance: Confirms the presence of a methyl ketone moiety.
Decarbonylation (Formation of 117)
The acylium ion (
-
Mechanism: Heterolytic elimination.
-
Observation: Peak at
117.
Ring Contraction/Degradation (Formation of 89)
A secondary loss of CO (28 Da) occurs from the furan ring itself, often involving a ring contraction to a tropylium-like or phenyl cation species (
-
Observation: Peak at
89.
Visualization of Fragmentation Pathway
Figure 1: Step-wise fragmentation tree of benzofuran-3-yl ethanone under 70 eV Electron Ionization.
Part 3: Comparative Analysis (Isomer Differentiation)
A common analytical challenge is distinguishing 3-acetylbenzofuran from its isomer 2-acetylbenzofuran . While their molecular weights are identical, their fragmentation kinetics differ due to the resonance stability of the intermediate cations.
Performance Comparison Table
| Parameter | 3-Acetylbenzofuran (Target) | 2-Acetylbenzofuran (Alternative) | Analytical Implication |
| Base Peak (EI) | 2-isomer favors acylium formation due to linear conjugation. | ||
| Moderate | High | The 2-benzofuranyl cation is exceptionally stable. | |
| Retention Time (GC) | Typically elutes earlier | Typically elutes later | Boiling point differences due to dipole moments (3-isomer is less polar). |
| McLafferty Rearrangement | Not possible (No | Not possible (No | Absence of |
Differentiation Strategy:
Do not rely solely on MS spectral matching, as the similarity scores between these isomers can exceed 95%. Chromatographic separation is mandatory. The 2-acetyl isomer generally exhibits a higher capacity factor (
Part 4: Experimental Protocols
Protocol A: Structural Confirmation via GC-EI-MS
Objective: Confirm identity and purity of synthesized benzofuran-3-yl ethanone.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL HPLC-grade Dichloromethane (DCM).
-
Inlet: Split mode (20:1), Temperature 250°C.
-
Column: fused silica capillary, 30 m x 0.25 mm ID, 0.25 µm film (5% phenyl-methylpolysiloxane).
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min.
-
-
MS Source: Electron Ionization (70 eV), Source Temp 230°C, Quadrupole 150°C.
-
Scan Range:
40–400. -
QC Criteria: The abundance ratio of
145/160 should be consistent ( 10%) with the NIST library reference.
Protocol B: Quantitative Analysis via LC-ESI-MS/MS
Objective: Trace quantification in biological matrices.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Ionization: ESI Positive Mode (
). -
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier:
(Loss of , common in ESI collision cells). -
Qualifier:
(Deep fragmentation).
-
-
Self-Validation: Inject a solvent blank immediately after the highest standard to check for carryover, as the benzofuran core is lipophilic and "sticky" in LC systems.
References
-
NIST Mass Spectrometry Data Center. Benzofuran, 3-acetyl-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[2][3][4][5] [Link]
-
Begala, M., & Delogu, G. L. (2019). Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn. Journal of Mass Spectrometry, 54(9), 750-760.[6] [Link]
-
MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. NIST Chemistry WebBook [webbook.nist.gov]
- 3. Welcome to the NIST WebBook [webbook.nist.gov]
- 4. Benzofuran [webbook.nist.gov]
- 5. Benzofuran [webbook.nist.gov]
- 6. Unexpected detection of 3-aroylbenzofuran side products in the preparation of 2-arylbenzofurans: Identification, characterization, and comparison with chalcone's fragmentation patterns using EI/MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
validating purity of 1-(7-Methylbenzofuran-3-YL)ethanone using TLC
Comparative Guide: Validating the Purity of 1-(7-Methylbenzofuran-3-yl)ethanone
Executive Summary & Chemical Context
In the synthesis of benzofuran derivatives—specifically 1-(7-Methylbenzofuran-3-yl)ethanone (CAS: 1378823-02-9)—determining purity at the process-intermediate stage is critical. While High-Performance Liquid Chromatography (HPLC) is the regulatory gold standard for final release, it is often an over-engineered bottleneck for in-process control (IPC).
This guide validates a High-Performance Thin Layer Chromatography (HPTLC) protocol as a rapid, cost-effective alternative. We focus on distinguishing the target molecule from its primary synthetic precursors (likely 2-hydroxy-3-methylbenzaldehyde and chloroacetone derivatives) and potential regioisomers.
Target Molecule Profile:
-
Core Structure: Benzofuran ring with a ketone at C3 and a methyl group at C7.
-
Polarity: Moderately polar (Ketone functionality).
-
Chromophore: Strong UV absorption (Conjugated
system), detectable at 254 nm.
Comparative Analysis: TLC vs. HPLC vs. GC
Before detailing the protocol, we must objectively evaluate where TLC fits in the analytical hierarchy. The following table contrasts the performance metrics for 1-(7-Methylbenzofuran-3-yl)ethanone analysis.
Table 1: Performance Matrix of Analytical Techniques
| Feature | Optimized TLC / HPTLC | HPLC-UV (Reverse Phase) | GC-MS |
| Primary Utility | Rapid Reaction Monitoring, Qualitative Purity | Quantitative Assay (>99.5%), Impurity Profiling | Volatile Impurity Identification |
| Throughput | High (Parallel analysis of 10-20 samples) | Low (Serial injection, 15-30 min/sample) | Low (Serial, 20-40 min/sample) |
| Limit of Detection | ~100–500 ng (Visual) | ~1–10 ng (UV Detector) | <1 ng (Mass Spec) |
| Resolution (Rs) | Moderate (Separates | High (Separates closely eluting isomers) | Very High (Volatiles only) |
| Cost Per Run | < $0.50 | $5.00 - $15.00 (Solvents + Column wear) | $10.00+ |
| "Blind" Spots | Irreversible adsorption (rare for this ketone) | Compounds retained on column / Non-UV active | Non-volatiles / Thermally unstable |
Expert Insight: For this specific benzofuran, HPLC is necessary for final Certificate of Analysis (CoA) generation. However, for checking if the cyclization reaction is complete or if the recrystallization removed the starting phenol, TLC is superior due to speed and the ability to spot the crude reaction mixture directly without extensive filtration.
Validated TLC Protocol
This protocol uses a Self-Validating System via the Co-spotting technique to prevent false negatives caused by matrix effects or eluent drift.
Materials & Reagents
-
Stationary Phase: Silica Gel 60
(Aluminum or Glass backed). -
Mobile Phase (Optimized): Hexane : Ethyl Acetate (80:20 v/v).
-
Rationale: The non-polar hexane moderates the migration of the benzofuran core, while ethyl acetate moves the ketone. This ratio keeps the target Rf around 0.4–0.6, ideal for separation.
-
-
Reference Standard: Pure 1-(7-Methylbenzofuran-3-yl)ethanone (>98%).
-
Visualization: UV Lamp (254 nm) and Anisaldehyde Stain (for non-UV active impurities).
Step-by-Step Workflow
-
Chamber Saturation: Add mobile phase to the chamber 15 minutes prior to development. Place a filter paper inside to saturate the headspace (prevents "smiling" of the solvent front).
-
Sample Preparation: Dissolve 5 mg of sample in 1 mL of Dichloromethane or Ethyl Acetate.
-
The "Three-Lane" Spotting (Critical for Validation):
-
Development: Run the plate until the solvent front reaches 1 cm from the top.
-
Visualization: Mark spots under UV 254 nm immediately.
Interpretation & Purity Criteria
-
Rf Value: The target ketone should appear at Rf ~0.5 .
-
Starting Material (Phenol): Due to the hydroxyl group, the precursor (2-hydroxy-3-methylbenzaldehyde) will be more polar and appear lower, Rf ~0.2–0.3 .
-
Validation Check: Look at Lane 2 (Co-spot). If you see a "dumbbell" shape or split spot, the sample is NOT the same as the standard, or the matrix is affecting migration. It must appear as a single, tight spot.
Visualization of Validation Logic
The following diagram illustrates the decision-making process when validating purity using this protocol.
Figure 1: Logical flow for validating identity and purity via Co-spotting TLC.
Troubleshooting & Advanced Validation
Even with a robust protocol, anomalies occur. Here is how to address common issues specific to benzofuran analysis:
1. Tailing (Streaking spots):
-
Cause: The ketone or residual phenol is interacting too strongly with the acidic silica silanols.
-
Fix: Add 1% Triethylamine (TEA) to the mobile phase to neutralize the silica.
2. Decomposition (Ghost Spots):
-
Test: Perform 2D-TLC . Spot the sample in the corner, run solvent vertically. Dry the plate, rotate 90°, and run the same solvent again.
-
Result: All stable components will align on a diagonal line (
). Any spot off the diagonal indicates the compound is decomposing on the silica during the run.
3. UV-Inactive Impurities:
-
Risk: Some synthetic byproducts (e.g., aliphatic halide traces) may not absorb at 254 nm.
-
Fix: Dip the plate in Anisaldehyde-Sulfuric Acid stain and heat to 120°C. The benzofuran usually turns distinct red/purple, while impurities may appear brown or black.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubChem. (2025). 1-(7-Methylbenzofuran-3-yl)ethanone Compound Summary. National Library of Medicine.[6] Retrieved from [Link]
- Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers.
Sources
- 1. Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]
- 3. scientistlive.com [scientistlive.com]
- 4. Validation of a Thin-Layer Chromatography for the Determination of Hydrocortisone Acetate and Lidocaine in a Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-(6-Methoxy-3-methylbenzofuran-2-yl)ethanone | C12H12O3 | CID 12758914 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
